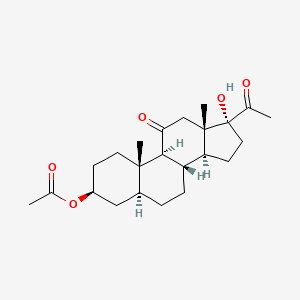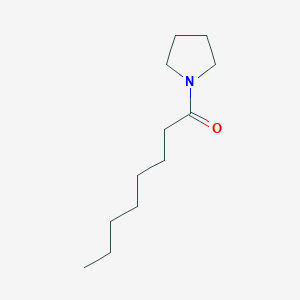![molecular formula C12H21N3O6 B1194304 2-[4,7-双(羧甲基)-1,4,7-三氮杂壬烷-1-基]乙酸 CAS No. 56491-86-2](/img/structure/B1194304.png)
2-[4,7-双(羧甲基)-1,4,7-三氮杂壬烷-1-基]乙酸
描述
2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid (abbreviated as 2-BTA) is a novel synthetic compound that has been widely studied for its potential applications in medicine and biochemistry. 2-BTA is a carboxymethylated triazonan, which is a heterocyclic compound composed of a three-membered ring of nitrogen and oxygen atoms. The carboxymethylation of this compound allows for easier solubility in aqueous environments, which makes it ideal for use in laboratory experiments and medical applications.
科学研究应用
放射性核素递送系统
该化合物已被用于放射性核素递送系统的开发。 具体而言,它已被用于单克隆抗体与68Ga的光化学偶联 {svg_1}。 该方法通过传统的两步法,即预偶联和放射性标记途径进行 {svg_2}。 放射性核素是高效且通用的细胞毒性剂,能够通过电离辐射破坏细胞 {svg_3}.
电化学器件
羧甲基纤维素基材料,可能包括“2-[4,7-双(羧甲基)-1,4,7-三氮杂壬烷-1-基]乙酸”,已被用作可持续电化学器件的替代来源 {svg_4}。 这些材料因其丰富性、多功能性、可持续性和低成本而优于传统的昂贵合成聚合物 {svg_5}.
智能薄膜制造
该化合物可能用于智能薄膜的制造。 例如,羧甲基纤维素 (CMC) 已被用作薄膜形成基质,用于制造 pH 和氨敏感的智能薄膜 {svg_6}.
作用机制
Target of Action
The primary target of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid, also known as Nitrilotriacetic acid (NTA), is Zn2+ . It forms stable complexes with Zn2+ , which plays a crucial role in various biological processes.
Mode of Action
NTA acts as a complexing (sequestering) agent . It interacts with its target, Zn2+, by forming stable complexes . This interaction results in changes in the biochemical environment, affecting the availability and activity of Zn2+.
生化分析
Biochemical Properties
2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid is involved in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can chelate metal ions, which is essential in many enzymatic reactions. It interacts with metalloproteins and enzymes that require metal ions as cofactors. The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and proteins involved .
Cellular Effects
The effects of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of various signaling molecules and transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This compound can act as an enzyme inhibitor or activator, depending on the context. It can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing enzymatic activity or modulating gene expression. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes .
Metabolic Pathways
2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. This compound can influence the balance of metabolites in cells, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21/h1-9H2,(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHALWMSZGCVVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205034 | |
| Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56491-86-2 | |
| Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056491862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',2''-(1,4,7-Triazonane-1,4,7-triyl)triacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

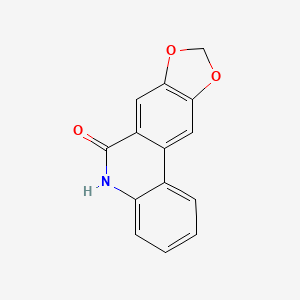


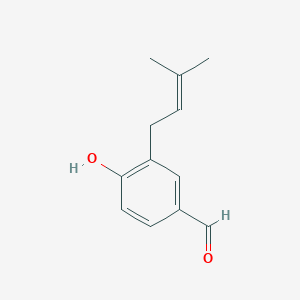
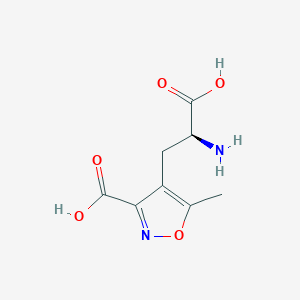
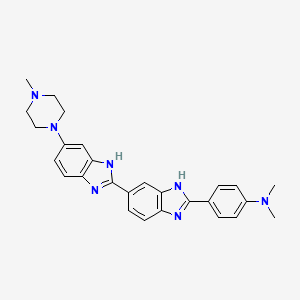


![6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline](/img/structure/B1194236.png)

![7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1194240.png)
![4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1194242.png)
